2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine
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Overview
Description
2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine is a complex chemical compound with potential applications in various scientific research fields. With its intricate molecular structure, it presents unique chemical properties that make it valuable for synthetic chemistry, biological research, and potentially medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine typically involves multi-step organic synthesis. One commonly used approach involves the following steps:
Formation of 2,3-dimethylimidazo[1,2-b]pyridazin-6-yl intermediate: : This intermediate can be synthesized via condensation reactions involving appropriate starting materials like 2,3-dimethyl-1H-pyridazine-4-carboxylic acid.
Attachment of the piperidine moiety: : This step involves a nucleophilic substitution reaction where the intermediate reacts with a piperidine derivative under controlled conditions.
Formation of the final compound: : The final step includes a coupling reaction between the intermediate and 4,6-dimethylpyrimidine under specific conditions, such as the presence of a base and appropriate solvents.
Industrial Production Methods: For industrial-scale production, optimizing reaction conditions to ensure high yield and purity is crucial. This may involve using automated flow reactors to precisely control temperature, pressure, and reaction times. Additionally, employing catalysts or alternative reagents to enhance reaction efficiency may be necessary.
Chemical Reactions Analysis
2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine can undergo various chemical reactions:
Types of Reactions:Oxidation: : This compound may be susceptible to oxidation, leading to the formation of N-oxides or other oxidized products.
Reduction: : Reduction reactions may alter the imidazo[1,2-b]pyridazin-6-yl or pyrimidine rings, potentially modifying the compound's activity.
Substitution: : Nucleophilic or electrophilic substitution reactions could introduce new functional groups onto the piperidine or pyrimidine moieties.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogens, alkylating agents.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For instance, oxidation might yield N-oxide derivatives, while substitution could introduce a variety of functional groups, enhancing the compound's versatility.
Scientific Research Applications
Biology: Biologically, this compound can be used in studying cellular pathways and interactions due to its specific binding properties and potential bioactivity.
Medicine: In medicinal research, exploring this compound's potential therapeutic effects is of interest. Its unique structure may enable it to interact with specific molecular targets, leading to new drug discoveries.
Industry: Industrially, 2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine might be used in the development of specialty chemicals or advanced materials due to its specific chemical properties.
Mechanism of Action
The precise mechanism by which this compound exerts its effects involves several molecular interactions:
Molecular Targets: : Potential targets could include enzymes, receptors, or nucleic acids.
Pathways Involved: : The compound may influence various signaling pathways, modulating cellular functions and biological responses.
Comparison with Similar Compounds
Similar Compounds:
2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-3-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine
2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)ethyl]piperidin-1-yl}-4,6-dimethylpyrimidine
Uniqueness: The uniqueness of 2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine lies in its specific molecular arrangement, which can confer distinct chemical and biological properties not shared by similar compounds. This uniqueness makes it a valuable subject for further research and application across various scientific fields.
There you have it! A full breakdown of this intriguing compound. What's your focus area—chemistry, biology, medicine, or something else entirely?
Properties
IUPAC Name |
6-[[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methoxy]-2,3-dimethylimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c1-13-11-14(2)22-20(21-13)25-9-7-17(8-10-25)12-27-19-6-5-18-23-15(3)16(4)26(18)24-19/h5-6,11,17H,7-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAQHHKWKXVUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)COC3=NN4C(=C(N=C4C=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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